molecular formula C22H21ClFNO3 B14986320 N-(4-chlorobenzyl)-5-fluoro-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide

N-(4-chlorobenzyl)-5-fluoro-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B14986320
M. Wt: 401.9 g/mol
InChI Key: YOXDKBBHTVWAOF-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-5-FLUORO-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is a fused ring structure containing both benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-5-FLUORO-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through a halogenation reaction using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Formation of the Oxolane Ring: The oxolane ring can be introduced through a nucleophilic substitution reaction involving an appropriate oxirane derivative.

    Amidation Reaction: The final step involves the formation of the amide bond through a coupling reaction between the benzofuran derivative and an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis while maintaining high quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-5-FLUORO-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-5-FLUORO-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound can be investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-5-FLUORO-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-CHLOROPHENYL)METHYL]-5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE: Lacks the oxolane ring, which may result in different chemical and biological properties.

    N-[(4-CHLOROPHENYL)METHYL]-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    N-[(4-CHLOROPHENYL)METHYL]-5-FLUORO-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE: Similar structure but with different substituents, leading to variations in properties.

Uniqueness

The unique combination of functional groups in N-[(4-CHLOROPHENYL)METHYL]-5-FLUORO-3-METHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE contributes to its distinct chemical and biological properties

Properties

Molecular Formula

C22H21ClFNO3

Molecular Weight

401.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-fluoro-3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H21ClFNO3/c1-14-19-11-17(24)8-9-20(19)28-21(14)22(26)25(13-18-3-2-10-27-18)12-15-4-6-16(23)7-5-15/h4-9,11,18H,2-3,10,12-13H2,1H3

InChI Key

YOXDKBBHTVWAOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(CC3CCCO3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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